molecular formula C9H8F2O2 B1418956 1-(3,4-Difluorophenoxy)propan-2-one CAS No. 1153999-83-7

1-(3,4-Difluorophenoxy)propan-2-one

Cat. No. B1418956
M. Wt: 186.15 g/mol
InChI Key: BQSFXMIKYJYNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3,4-Difluorophenoxy)propan-2-one” is an organic compound that belongs to the family of ketones. It has a molecular weight of 186.16 . The IUPAC name for this compound is 1-(3,4-difluorophenoxy)acetone .


Molecular Structure Analysis

The InChI code for “1-(3,4-Difluorophenoxy)propan-2-one” is 1S/C9H8F2O2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure. For a detailed structural analysis, tools like molecular modeling software can be used to visualize the molecule based on this InChI code.


Physical And Chemical Properties Analysis

“1-(3,4-Difluorophenoxy)propan-2-one” has a molecular weight of 186.16 . Other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current data.

Scientific Research Applications

1. Stereocontrolled Synthesis Applications

1,1,1-Trifluoro-2,3-epoxypropane, derived from compounds similar to 1-(3,4-Difluorophenoxy)propan-2-one, is prepared with high enantiomeric purity through lipase-mediated kinetic resolution. This process is crucial in the stereocontrolled synthesis of various organic compounds, demonstrating its significance in stereochemistry and synthesis optimization (Shimizu, Sugiyama, & Fujisawa, 1996).

2. X-ray Structure and Computational Studies

In the field of crystallography and computational chemistry, compounds like 1-(3,4-Difluorophenoxy)propan-2-one are used for X-ray structural analysis and computational studies. These studies enhance understanding of molecular geometries and electronic properties, which is crucial for designing new materials and pharmaceuticals (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

3. Synthesis of Chiral Building Blocks

Such compounds are integral in the synthesis of chiral building blocks for pharmaceuticals. For instance, they are used in the lipase-catalyzed resolution of chiral intermediates, vital for producing enantiopure compounds used in various drug syntheses (Liu, Hoff, Berg, & Anthonsen, 2001).

4. Green Chemistry Applications

1-(3,4-Difluorophenoxy)propan-2-one and its derivatives are employed in green chemistry for efficient, environmentally friendly synthesis processes. This includes the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, highlighting the compound's role in developing sustainable pharmaceutical manufacturing methods (Li, Russell, Hongfeng, Zhang, Ballentine, Spink, Branum, Liu, Chen, Rammeloo, Aelterman, Sorgi, & Murray, 2010).

5. Exploration in Kinetic Resolution

The compound is involved in exploring efficient biocatalytic processes in the kinetic resolution of racemic intermediates. This is crucial in the pharmaceutical industry for the production of enantiopure substances, which are vital components of many drugs (Soni, Dwivedee, Sharma, Patel, & Banerjee, 2018).

6. Liquid Crystal Research

Derivatives of 1-(3,4-Difluorophenoxy)propan-2-one are used in synthesizing chiral liquid crystals. These materials have potential applications in advanced optical technologies and display devices, demonstrating the compound's utility in material science (Booth, Goodby, Hardy, Lettington, & Toyne, 1993).

properties

IUPAC Name

1-(3,4-difluorophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6(12)5-13-7-2-3-8(10)9(11)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSFXMIKYJYNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenoxy)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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